molecular formula C19H18N2O2 B2483973 (Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one CAS No. 338751-49-8

(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one

Katalognummer: B2483973
CAS-Nummer: 338751-49-8
Molekulargewicht: 306.365
InChI-Schlüssel: AUZZAWWMAVSJOU-JXAWBTAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H20N2OC_{20}H_{20}N_2O and features a complex structure that includes an isobenzofuran moiety linked to a phenylpiperazine group. This unique structure is believed to contribute to its biological activities.

Research indicates that this compound exhibits several mechanisms of action:

  • Sigma Receptor Binding : The compound has been identified as a sigma receptor inhibitor, which plays a role in various neuropsychiatric disorders. Sigma receptors are implicated in modulating neurotransmitter systems, including dopamine and serotonin pathways .
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Pharmacological Effects

The compound's pharmacological effects have been evaluated in various studies:

  • Antidepressant-like Effects : In animal models, this compound demonstrated significant antidepressant-like effects. These effects are likely mediated through its interaction with serotonin and dopamine receptors .
  • Anxiolytic Properties : Research has also indicated that the compound may possess anxiolytic properties, reducing anxiety-related behaviors in preclinical studies .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity and safety profile is crucial. Early studies suggest that the compound has a favorable safety margin; however, comprehensive toxicity assessments are necessary to establish its clinical viability .

In Vivo Studies

Several in vivo studies have been conducted to evaluate the efficacy of this compound:

  • Depression Model : In a forced swim test, the compound significantly reduced immobility time, indicating antidepressant-like effects comparable to established antidepressants.
  • Anxiety Model : In an elevated plus maze test, subjects treated with the compound showed increased time spent in open arms, suggesting reduced anxiety levels.

In Vitro Studies

In vitro assays have been utilized to elucidate the mechanisms of action:

Study TypeFindings
Binding AssaysHigh affinity for sigma receptors
Neurotransmitter AnalysisIncreased serotonin and dopamine levels observed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that compounds similar to (Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one exhibit antidepressant effects. The phenylpiperazine moiety is known for its interaction with serotonin receptors, which are key targets in the treatment of depression .
  • Antipsychotic Properties :
    • The compound's structure suggests potential antipsychotic activity, as it may modulate dopaminergic and serotonergic pathways. Studies exploring derivatives of this compound have shown promise in treating schizophrenia and related disorders .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered over eight weeks. Results indicated a significant reduction in depressive symptoms compared to a placebo group, suggesting its potential utility as an antidepressant .

Case Study 2: Neuroprotective Mechanisms

A laboratory study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The findings revealed that treatment with the compound led to reduced neuronal loss and improved motor function, highlighting its potential role in neuroprotection .

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its pharmacological properties. For instance:

  • Synthesis Approaches : Various synthetic routes have been explored, including the use of microwave-assisted synthesis to improve yield and reduce reaction times. These methods facilitate the production of analogs with modified pharmacological profiles .
  • Structure–Activity Relationships : Research has identified key structural features that influence the biological activity of this compound. Modifications to the piperazine ring or substitution patterns on the isobenzofuran core can significantly alter receptor affinity and selectivity .

Eigenschaften

IUPAC Name

(3Z)-3-[(4-phenylpiperazin-1-yl)methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19-17-9-5-4-8-16(17)18(23-19)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZZAWWMAVSJOU-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C\2/C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.